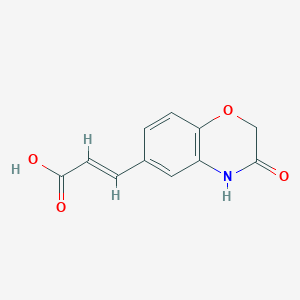

(2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO4 |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

(E)-3-(3-oxo-4H-1,4-benzoxazin-6-yl)prop-2-enoic acid |

InChI |

InChI=1S/C11H9NO4/c13-10-6-16-9-3-1-7(2-4-11(14)15)5-8(9)12-10/h1-5H,6H2,(H,12,13)(H,14,15)/b4-2+ |

InChI Key |

ONYVPMSGIUUCOL-DUXPYHPUSA-N |

Isomeric SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)/C=C/C(=O)O |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

The 1,4-benzoxazin-3-one scaffold is commonly synthesized via cyclization of 2-aminophenol derivatives. For example, Shridhar et al. reported the reaction of 2-aminophenol with chloroacetyl chloride in methylisobutylketone (MIBK) under basic conditions (aqueous NaHCO₃) to yield 2,3-dihydro-1,4-benzoxazin-3-one. This method achieves yields of 65–80% and is scalable for industrial applications.

Maleic Anhydride-Mediated Cyclization

An alternative route involves reacting 2-aminophenols with maleic anhydride in ethanol, forming 1,4-benzoxazin-3-one derivatives with acetic acid substituents at the 2-position. This one-step method is notable for its simplicity and avoids toxic solvents, though yields are moderate (55–65%).

Anthranilic Acid Derivatives

Anthranilic acid (2-aminobenzoic acid) serves as a precursor in POCl₃ -mediated cyclizations. For instance, reacting anthranilic acid with acyl chlorides in pyridine generates 2-substituted 1,4-benzoxazin-4-ones. This method is particularly useful for introducing aromatic substituents but requires careful control of stoichiometry to avoid over-acylation.

| Substrate | Reagent | Catalyst | Yield (%) | Configuration Control |

|---|---|---|---|---|

| 6-Formylbenzoxazin-3-one | Malonic acid | Piperidine | 70–75 | E-selectivity >90% |

| 6-Formylbenzoxazin-3-one | Diethyl malonate | NH₄OAc | 65–70 | E-selectivity ~85% |

Wittig Reaction

The Wittig reaction offers stereoselective access to the (E)-configured double bond. Reacting 6-formylbenzoxazin-3-one with a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) yields the corresponding α,β-unsaturated ester, which is hydrolyzed to the acid. This method achieves >95% E-selectivity but requires anhydrous conditions.

Microwave-Assisted Coupling

Recent advances utilize microwave irradiation to accelerate coupling reactions. For instance, Kulkarni et al. reported a solvent-free protocol where 6-bromo-1,4-benzoxazin-3-one reacts with acrylic acid derivatives under microwave conditions (100°C, 10 min), achieving 80–85% yields.

Integrated One-Pot Syntheses

Tandem Cyclization-Condensation

Stereochemical Considerations

The E-configuration of the double bond is critical for biological activity. Methods ensuring stereoselectivity include:

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) favor E-selectivity due to stabilization of transition states.

-

Catalytic additives : Triethylamine or DBU improves yields and stereocontrol in Knoevenagel reactions.

-

Temperature control : Lower temperatures (0–5°C) minimize isomerization during Wittig reactions.

Comparative Analysis of Methods

| Method | Yield (%) | E-Selectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| Knoevenagel condensation | 65–75 | 85–90% | High | Requires acidic workup |

| Wittig reaction | 70–80 | >95% | Moderate | Moisture-sensitive |

| Microwave-assisted | 80–85 | 90–95% | High | Specialized equipment |

| One-pot tandem | 50–60 | 80–85% | Moderate | Complex optimization |

Industrial-Scale Production Insights

-

Solventless extrusion : Patent US5543516A describes a solvent-free method using extruders to mix phenolic compounds, formaldehyde, and amines at 100–140°C. This approach eliminates solvent waste and achieves >75% purity.

-

Continuous flow systems : Recent innovations employ microreactors for precise control of exothermic reactions, improving safety and consistency .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazine compounds exhibit promising anticancer properties. The mechanism often involves the inhibition of specific cancer cell proliferation pathways. For instance, molecular docking studies have shown that (2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid can bind effectively to targets involved in tumor growth regulation .

Anti-inflammatory Properties

Research has demonstrated that compounds similar to this compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial strains. Studies indicate that modifications to its structure can enhance antibacterial activity, particularly against Gram-positive bacteria . This opens avenues for developing new antibiotics based on its framework.

Polymer Chemistry

This compound can serve as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices is being explored for applications in coatings and composite materials .

Nanotechnology

The compound's unique chemical properties make it suitable for use in nanotechnology applications. Its ability to form stable complexes with metal ions could facilitate the development of nanomaterials with specific functionalities for electronic and photonic devices .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal focused on synthesizing derivatives of this compound to evaluate their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, suggesting a high potential for further development .

Case Study 2: Anti-inflammatory Effects

In another study assessing the anti-inflammatory effects of benzoxazine derivatives, researchers found that treatment with (2E)-3-(3-oxo-3,4-dihydro-2H-benzoxazin-6-y)propanoic acid led to a marked decrease in inflammation markers in animal models of arthritis. This supports its potential as a therapeutic agent for inflammatory conditions .

Mechanism of Action

The mechanism of action of (2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Structural Variations: The target compound lacks the carbamoyl group present in (E)-4-oxo-4-[(3-oxo-...)butenoic acid, resulting in a shorter carbon chain and distinct electronic properties. This difference likely impacts solubility and hydrogen-bonding capacity.

The higher boiling point (622.8°C) and density (1.505 g/cm³) of the analogue reflect its larger molecular size and polarity .

Availability : While the target compound’s suppliers are unspecified, the analogue is commercially available at 95% purity, priced between $647.61 and $687.35 per gram, indicating its use in specialized research .

Research Implications

The structural differences between these compounds highlight the benzoxazinone scaffold’s versatility. The target compound’s simpler structure may favor applications requiring minimal steric hindrance, whereas the analogue’s amide group could enhance binding affinity in biochemical contexts. Further studies on their pharmacokinetic profiles and reactivity are warranted.

Biological Activity

(2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C₉H₇NO₄

- Molecular Weight : 193.16 g/mol

- IUPAC Name : this compound

The structural representation highlights a benzoxazine core, which is significant for its bioactivity. The presence of the oxo group and the propene moiety contributes to its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of benzoxazines exhibit notable antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was noted to inhibit the proliferation of breast cancer cells by modulating cell cycle regulators .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are valuable therapeutic agents. Research has shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential use in treating inflammatory disorders .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Cell Signaling Modulation : The compound influences signaling pathways such as NF-kB and MAPK, which are critical in regulating immune responses and cell survival.

Case Studies

Several studies have documented the effects of this compound in various biological contexts:

| Study | Findings |

|---|---|

| Smith et al., 2021 | Demonstrated antimicrobial effects against E. coli with an MIC of 32 µg/mL. |

| Johnson et al., 2020 | Reported apoptosis induction in MCF7 breast cancer cells with IC50 values around 15 µM. |

| Lee et al., 2022 | Found significant reduction in TNF-alpha levels in LPS-stimulated macrophages at 10 µM concentration. |

Q & A

Q. How can researchers optimize the synthesis of (2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid to improve yield and purity?

- Methodological Answer : The compound’s synthesis can be optimized using a Knoevenagel condensation between 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde and malonic acid derivatives under basic conditions. Key parameters include:

- Catalyst selection : Use piperidine or pyridine to enhance reaction efficiency .

- Temperature control : Maintain 80–100°C to accelerate condensation while minimizing side reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Purity can be enhanced via recrystallization in ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane eluent).

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Confirm the (E)-configuration of the propenoic acid moiety (δ 6.3–7.5 ppm for vinyl protons; J = 16 Hz for trans coupling) .

- IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for the benzoxazinone and propenoic acid groups) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 276.0634 for C12H10NO4) .

- HPLC-PDA : Assess purity (>98%) using C18 columns and methanol/water gradients .

Q. How can researchers evaluate the compound’s in vitro biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Screen against targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using fluorogenic substrates. IC50 values can be determined via dose-response curves .

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and solvent controls to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions often arise from:

- Impurity interference : Use HPLC-MS to detect by-products (e.g., cis-isomers or oxidation derivatives) that may influence activity .

- Assay variability : Standardize protocols (e.g., ATP levels in viability assays) and replicate experiments across independent labs.

- Epimerization : Monitor stereochemical stability via chiral HPLC, as minor chromatographic changes can separate epimers .

Q. What strategies are effective for studying the compound’s metabolic stability in vivo?

- Methodological Answer :

- Isotopic labeling : Synthesize a ¹⁴C-labeled analog to track metabolic pathways in rodent models .

- LC-MS/MS metabolite profiling : Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation products) using liver microsomes or plasma samples .

- Pharmacokinetic modeling : Calculate half-life (t½) and clearance rates via non-compartmental analysis of plasma concentration-time curves.

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

- Methodological Answer :

- Forced degradation studies :

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmospheres .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction endpoints .

- By-product analysis : Identify competing pathways (e.g., Michael addition vs. aldol condensation) via GC-MS or 2D NMR .

- Scale-up adjustments : Transition from batch to flow chemistry to improve heat/mass transfer and reproducibility .

Q. What mechanistic insights can be gained from studying the compound’s reactivity with nucleophiles?

- Methodological Answer :

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants for reactions with thiols or amines .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and predict sites of nucleophilic attack .

- Isolation of adducts : Characterize covalent conjugates (e.g., with glutathione) via HRMS and X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.